

Physical properties of 2,3,6-Trifluorobenzaldehyde (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,6-Trifluorobenzaldehyde**

Cat. No.: **B035312**

[Get Quote](#)

Technical Guide: Physical Properties of 2,3,6-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **2,3,6-Trifluorobenzaldehyde**, a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its boiling point and density, and provides detailed, standardized experimental protocols for their determination.

Core Physical Properties

The quantitative physical properties of **2,3,6-Trifluorobenzaldehyde** are summarized in the table below for ease of reference.

Property	Value	Units
Boiling Point	159	°C [1]
Density	1.44	g/cm³ [1]
CAS Number	104451-70-9	-[1]
Molecular Formula	C ₇ H ₃ F ₃ O	-[1]
Molecular Weight	160.1	g/mol [1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as **2,3,6-Trifluorobenzaldehyde**.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tubes (one end sealed)
- Small test tube (e.g., fusion tube)
- Heating source (e.g., Bunsen burner or hot plate)
- Liquid paraffin or a suitable high-boiling point oil

Procedure:

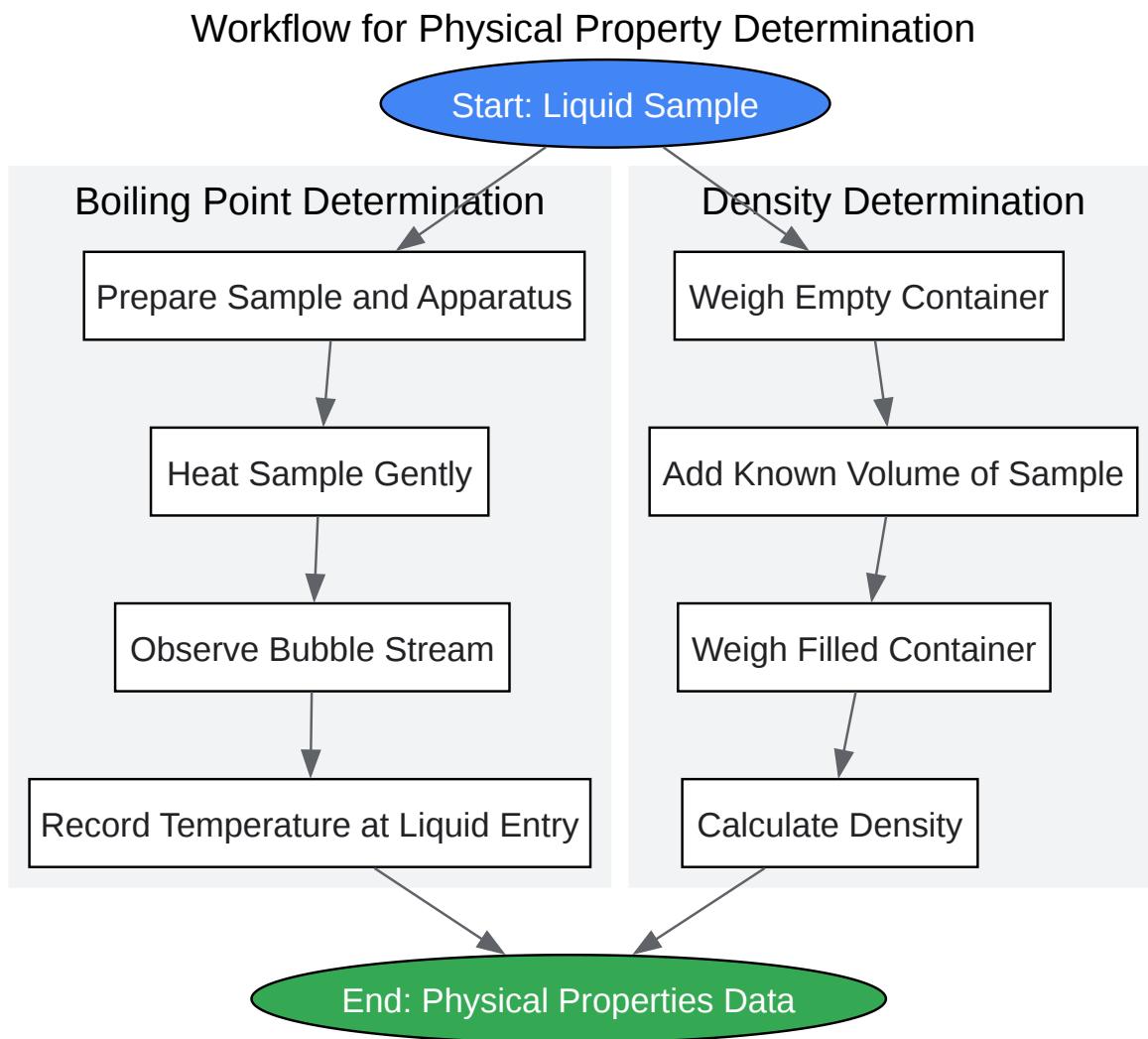
- A small amount of **2,3,6-Trifluorobenzaldehyde** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube assembly is attached to a thermometer.
- The entire setup is immersed in a Thiele tube or an oil bath, ensuring the sample is below the oil level.
- The apparatus is heated gently and evenly.[\[2\]](#)
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[2\]](#)[\[3\]](#)

- The heating is discontinued once a steady stream of bubbles is observed.
- The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[2][3]

Determination of Density (Pycnometer or Graduated Cylinder Method)

This protocol outlines a straightforward method for determining the density of a liquid.

Apparatus:


- Digital balance (analytical or top-pan)
- Graduated cylinder or pycnometer (for higher accuracy)
- Thermometer

Procedure:

- The mass of a clean, dry graduated cylinder or pycnometer is accurately measured and recorded.[4][5]
- A known volume of **2,3,6-Trifluorobenzaldehyde** is carefully added to the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.[1]
- The mass of the graduated cylinder or pycnometer containing the liquid is then measured and recorded.[4][5]
- The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.
- The density is calculated using the formula: Density = Mass / Volume.
- For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[1][5] The temperature at which the measurement is taken should also be recorded, as density is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid sample.

[Click to download full resolution via product page](#)

Caption: Workflow for determining boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wjec.co.uk [wjec.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of 2,3,6-Trifluorobenzaldehyde (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035312#physical-properties-of-2-3-6-trifluorobenzaldehyde-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

